3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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Overview
Description
3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane is a complex organic compound that features a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a boron atom, which is central to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane typically involves the reaction of a boron-containing precursor with a chloromethylphenoxy derivative. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of boron.
Reduction: Reduction reactions can modify the boron center, affecting the overall reactivity of the compound.
Substitution: The chloromethyl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a range of functionalized derivatives .
Scientific Research Applications
3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane exerts its effects involves the interaction of its boron center with other molecules. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar structure but with silicon instead of boron.
5-Chloro-1-aza-5-stanna-bicyclo[3.3.3]undecane: Contains tin instead of boron
Uniqueness
3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane is unique due to its boron center, which imparts distinct reactivity and stability compared to its silicon and tin analogs. This uniqueness makes it particularly valuable in applications requiring specific boron-mediated reactions .
Properties
CAS No. |
1310383-28-8 |
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Molecular Formula |
C14H19BClNO4 |
Molecular Weight |
311.57 g/mol |
IUPAC Name |
3-[(2-chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C14H19BClNO4/c1-11-2-3-13(16)14(8-11)18-10-12-9-17-4-6-19-15(21-12)20-7-5-17/h2-3,8,12H,4-7,9-10H2,1H3 |
InChI Key |
MDVGGIYYLKPGII-UHFFFAOYSA-N |
Canonical SMILES |
B12OCCN(CCO1)CC(O2)COC3=C(C=CC(=C3)C)Cl |
Origin of Product |
United States |
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